Solcitinib

Overview

Description

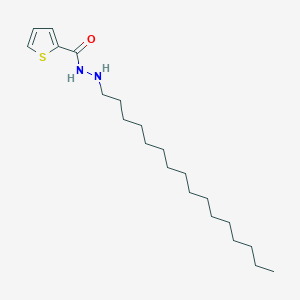

Solcitinib, also known as GSK2586184 or GLPG0778, is a selective Janus kinase 1 (JAK1) inhibitor . It has been used in trials studying the treatment of psoriasis, lupus, and ulcerative colitis . This compound is an orally active, competitive, potent, selective JAK1 inhibitor, with an IC50 of 9.8 nM .

Molecular Structure Analysis

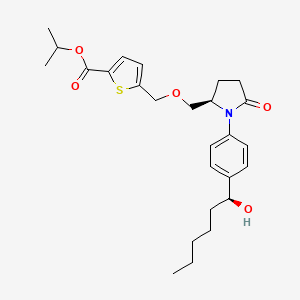

The molecular formula of this compound is C22H23N5O2 . Its molecular weight is 389.45 . The structure of this compound includes a cyclopropane carboxamide group linked to a [1,2,4]triazolo[1,5-a]pyridine group .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 389.45 . It is a solid substance with a white to off-white appearance . The compound has 7 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 rotatable bonds .

Scientific Research Applications

Rheumatoid Arthritis Treatment : Baricitinib has been evaluated for its efficacy in treating patients with active rheumatoid arthritis (RA). A study by Fleischmann et al. (2017) demonstrated that baricitinib, as monotherapy or combined with methotrexate, was effective in patients with RA who had minimal exposure to disease-modifying antirheumatic drugs (Fleischmann et al., 2017).

Enhancing Drug Solubility and Performance : A study focused on improving the solubility and performance of baricitinib. Nano-encapsulation using poly lactic-co-glycolic acid (PLGA) was found to enhance the in vitro dissolution and performance of baricitinib, suggesting potential for improved drug delivery (Ansari & Alshahrani, 2019).

COVID-19 Treatment : Baricitinib was studied for its efficacy and safety in treating hospitalized adults with COVID-19. The study by Marconi et al. (2021) showed that while baricitinib did not significantly reduce disease progression, it was associated with reduced mortality in hospitalized COVID-19 patients (Marconi et al., 2021).

Cardiovascular Safety : Research by Taylor et al. (2019) assessed the frequency of cardiovascular and venous thromboembolic events in clinical studies of baricitinib, finding it to be a safe treatment option for patients with moderately-to-severely active RA (Taylor et al., 2019).

Synovial JAK-STAT Signalling in RA : Boyle et al. (2013) investigated the effects of tofacitinib, a JAK inhibitor like baricitinib, on synovial pathobiology in RA, demonstrating reductions in metalloproteinase and interferon-regulated gene expression (Boyle et al., 2013).

Baricitinib's Anti-Cytokine and Anti-Viral Activity : Stebbing et al. (2020) discussed baricitinib's potential anti-cytokine and anti-viral activities, supporting its evaluation in randomized trials for COVID-19 patients (Stebbing et al., 2020).

Drug Uptake and Solubility : A study by Mohammadi-Meyabadi et al. (2022) focused on assessing the solubility of baricitinib in various solvents and its uptake in different tissues, providing insights for the development of new drug formulations (Mohammadi-Meyabadi et al., 2022).

Mechanism of Action

Target of Action

Solcitinib, also known as GSK2586184 or GLPG0778, is a selective inhibitor of Janus kinase 1 (JAK1) . JAK1 is a crucial component of the Janus Kinase–Signal Transducer and Activator of Transcription (JAK–STAT) pathway , which plays a significant role in intracellular signaling of cytokines of numerous cellular processes .

Mode of Action

As a JAK1 inhibitor, this compound competitively inhibits the enzymatic activity of JAK1 . This inhibition disrupts the JAK-STAT signaling pathway, leading to diminished cytokine actions and autoantibody secretion .

Biochemical Pathways

The JAK-STAT pathway is a critical signaling cascade that links cytokines, chemokines, and growth factors to the transcription of STAT-dependent genes . The pathway is involved in various cellular processes, including cell proliferation, differentiation, apoptosis, and immune regulation . By inhibiting JAK1, this compound disrupts this pathway, leading to changes in these cellular processes .

Result of Action

The inhibition of JAK1 by this compound leads to a decrease in the activation of the JAK-STAT pathway . This results in diminished cytokine actions and autoantibody secretion , which can help to alleviate symptoms in conditions such as psoriasis and systemic lupus erythematosus .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Solcitinib interacts with the JAK-STAT signaling pathway, which is a crucial hub for cytokine secretion mediating different inflammatory and cellular responses . The JAK-STAT pathway is involved in various biological processes such as hematopoiesis, immune fitness, tissue repair, inflammation, apoptosis, and adipogenesis . This compound, by inhibiting JAK1, can influence these processes.

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can suppress cellular activation, differentiation, and survival, leading to diminished cytokine actions and autoantibody secretion .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with JAK1. By inhibiting JAK1, this compound can prevent the activation of the JAK-STAT signaling pathway . This can lead to changes in gene expression, enzyme inhibition or activation, and alterations in cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

properties

IUPAC Name |

N-[5-[4-(3,3-dimethylazetidine-1-carbonyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O2/c1-22(2)12-26(13-22)20(29)16-10-6-14(7-11-16)17-4-3-5-18-23-21(25-27(17)18)24-19(28)15-8-9-15/h3-7,10-11,15H,8-9,12-13H2,1-2H3,(H,24,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPYACSQFXVMWNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC4=NC(=NN43)NC(=O)C5CC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1206163-45-2 | |

| Record name | Solcitinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1206163452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SOLCITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V7GQ1260K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the primary mechanism of action of Solcitinib?

A1: this compound is a potent and selective inhibitor of Janus kinases (JAKs), a family of intracellular tyrosine kinases involved in cytokine signaling. [] While the specific JAK isoforms inhibited by this compound are not explicitly stated in the provided abstracts, its mechanism of action suggests it likely targets JAK1, JAK2, or both, as these isoforms are often implicated in inflammatory responses. By inhibiting JAKs, this compound disrupts the signaling pathways of various cytokines involved in the pathogenesis of inflammatory diseases like psoriasis. []

Q2: What evidence exists for this compound's efficacy in treating psoriasis?

A2: While this compound has shown promise in preclinical studies, the provided research abstracts do not offer conclusive evidence for its efficacy in treating psoriasis. A scoping review highlighted that this compound is still in the early phases of development for psoriasis treatment and has not yet reached phase III clinical trials. [] This suggests further investigation is needed to determine its clinical efficacy and safety profile compared to existing therapies.

Q3: What is the current status of this compound's development as a therapeutic agent?

A5: Based on the available information, this compound appears to be in the early stages of development for psoriasis treatment. It has not yet progressed to Phase III clinical trials, which are crucial for confirming efficacy, determining optimal dosages, and assessing long-term safety in a larger patient population. [] More research is needed to determine its potential role in managing psoriasis compared to existing and emerging treatment options.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({4-[(2-Phenylethyl)amino]-1-(2-phenylvinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl}-amino)ethanol](/img/structure/B610833.png)

![(2S,3S)-3-(2-methoxyphenyl)-2-methyl-3-(1-naphthyl)-2-({4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}carbonyl)propanenitrile](/img/structure/B610841.png)

![2,4-dioxo-N-[4-(pyridin-3-yloxy)phenyl]-1,2,3,4-tetrahydroquinazoline-6-sulfonamide](/img/structure/B610852.png)